molecular formula C21H24O2 B11700921 4'-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate

4'-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate

Cat. No.: B11700921
M. Wt: 308.4 g/mol
InChI Key: HWJFYTQVPOVQJE-UHFFFAOYSA-N
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Description

4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate is an organic compound with the molecular formula C21H24O2 It is a derivative of biphenyl and cyclohexanecarboxylate, characterized by the presence of a methyl group on both the biphenyl and cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate typically involves the esterification of 4’-Methylbiphenyl-4-carboxylic acid with 4-methylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl biphenyl-4-carboxylate
  • 4-Methylcyclohexanecarboxylic acid
  • 4’-Methyl-4-pentylbiphenyl

Uniqueness

4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate is unique due to the combination of biphenyl and cyclohexane structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C21H24O2/c1-15-3-7-17(8-4-15)18-11-13-20(14-12-18)23-21(22)19-9-5-16(2)6-10-19/h3-4,7-8,11-14,16,19H,5-6,9-10H2,1-2H3

InChI Key

HWJFYTQVPOVQJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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